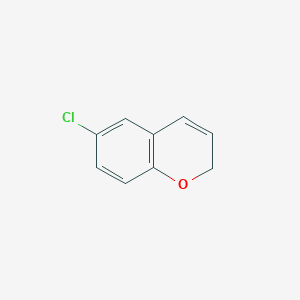

6-Chloro-2h-chromene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

16336-27-9 |

|---|---|

Molecular Formula |

C9H7ClO |

Molecular Weight |

166.60 g/mol |

IUPAC Name |

6-chloro-2H-chromene |

InChI |

InChI=1S/C9H7ClO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2 |

InChI Key |

GVHCIIQGXMEYSL-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(O1)C=CC(=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 6-Chloro-2H-chromene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-2H-chromene, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a common synthetic methodology, outlines comprehensive characterization protocols, and presents relevant physical and spectroscopic data in a structured format.

Synthesis of this compound

The synthesis of 2H-chromenes can be achieved through various strategies, including the reaction of phenols with α,β-unsaturated aldehydes, Wittig reactions, and Claisen rearrangements. A prevalent and effective method involves the acid-catalyzed condensation of a substituted phenol with an α,β-unsaturated aldehyde. For the synthesis of this compound, 4-chlorophenol serves as the logical starting material.

Experimental Protocol: Synthesis via Condensation Reaction

This protocol describes the synthesis of this compound from 4-chlorophenol and acrolein, catalyzed by a phenylboronic/benzoic acid co-catalyst system.

Materials:

-

4-Chlorophenol

-

Acrolein (or its equivalent, 3-methyl-2-butenal for a dimethyl-substituted variant)

-

Phenylboronic acid

-

Benzoic acid

-

Heptane (or another suitable high-boiling, non-polar solvent)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel (230-400 mesh)

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq), benzoic acid (0.1 eq), and phenylboronic acid (0.1 eq).

-

Solvent Addition: Add heptane to the flask to create a solution or a fine suspension.

-

Reagent Addition: While stirring, add acrolein (1.2 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 98°C for heptane) and maintain for 12-24 hours. Monitor the reaction progress by TLC using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent.

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

-

Extraction: Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent on a rotary evaporator to yield this compound as the final product.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.

2.2 Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Place a small amount of the neat liquid or solid sample on the ATR crystal of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using ESI or GC-MS). Acquire the mass spectrum.

-

Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

2.4 Physical Properties

Experimental Protocol:

-

Melting Point: For solid samples, determine the melting point range using a calibrated melting point apparatus to assess purity.

-

Appearance: Visually inspect the sample to determine its physical state (e.g., solid, oil), color, and crystalline form.

Quantitative Data Summary

The following tables summarize the expected physical and spectroscopic data for this compound and its derivatives. Note that data for the parent compound is scarce, and thus data from closely related, substituted analogs are included for reference.

Table 1: Physical and Mass Spectrometry Data

| Property | Description | Reference Compound |

|---|---|---|

| Molecular Formula | C₉H₇ClO | This compound |

| Molecular Weight | 166.60 g/mol | This compound |

| Appearance | Expected to be a solid or oil | - |

| Mass Spectrum (m/z) | M⁺ at 194 for C₁₀H₉ClO₂[1] | 6-Chloro-4-methyl-2H-chromen-2-one[1] |

Table 2: ¹H NMR Spectroscopic Data (Expected) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.1 - 7.3 | m | 3H | Aromatic protons (H5, H7, H8) |

| ~ 6.8 | d | 1H | Aromatic proton (likely H5) |

| ~ 5.8 | dt | 1H | Vinylic proton (H3) |

| ~ 6.5 | d | 1H | Vinylic proton (H4) |

| ~ 4.8 | d | 2H | Methylene protons (H2) |

Table 3: ¹³C NMR Spectroscopic Data (Expected) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 152 | C | C8a |

| ~ 129 | CH | C5 |

| ~ 128 | C | C6 (C-Cl) |

| ~ 127 | CH | C7 |

| ~ 125 | CH | C4 |

| ~ 122 | CH | C3 |

| ~ 121 | C | C4a |

| ~ 117 | CH | C8 |

| ~ 66 | CH₂ | C2 |

Table 4: IR Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2920, 2850 | Medium | Aliphatic C-H stretch (CH₂) |

| ~ 1640 | Medium-Strong | C=C stretch (vinylic) |

| ~ 1600, 1480 | Strong | Aromatic C=C stretch |

| ~ 1230 | Strong | Aryl-O-Alkyl C-O stretch (asymmetric) |

| ~ 1030 | Strong | Aryl-O-Alkyl C-O stretch (symmetric) |

| ~ 820 | Strong | C-Cl stretch |

References

Crystal Structure Analysis of 6-Chloro-2H-chromene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of various 6-Chloro-2H-chromene derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding their three-dimensional atomic arrangement through crystal structure analysis is paramount for structure-based drug design and the development of novel therapeutic agents. This document summarizes key crystallographic data, details the experimental protocols for their determination, and visualizes the synthetic workflow and a key biological pathway associated with their anticancer activity.

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for a selection of this compound derivatives, providing a comparative overview of their structural parameters.

Table 1: Crystal Data and Structure Refinement for this compound Derivatives

| Parameter | 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one[1] | 6-Chloro-3-(2,2-dibromoacetyl)-2H-chromen-2-one[2] | 3-Acetyl-6-chloro-2H-chromen-2-one[3] | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde[4] |

| Formula | C₁₇H₁₃ClO₃ | C₁₁H₅Br₂ClO₃ | C₁₁H₇ClO₃ | C₁₀H₅ClO₃ |

| Formula Weight | 300.72 | 380.41 | 222.62 | 208.60 |

| Crystal System | Monoclinic | Monoclinic | Triclinic | Triclinic |

| Space Group | P2₁/c | P2₁/c | P-1 | P-1 |

| a (Å) | 15.3068 (5) | 10.136 (2) | 3.988 (2) | 6.5838 (16) |

| b (Å) | 6.9353 (2) | 10.551 (2) | 11.010 (7) | 6.9579 (17) |

| c (Å) | 14.9566 (5) | 11.011 (2) | 11.156 (7) | 10.265 (3) |

| α (°) | 90 | 90 | 97.078 (9) | 71.22 (3) |

| β (°) | 116.923 (2) | 99.48 (3) | 90.238 (10) | 85.64 (2) |

| γ (°) | 90 | 90 | 100.049 (10) | 69.29 (3) |

| Volume (ų) | 1415.66 (8) | 1160.8 (4) | 478.5 (5) | 416.0 (2) |

| Z | 4 | 4 | 2 | 2 |

| Temperature (K) | 293 | 293 | 290 | 296 |

| Radiation | Mo Kα | Mo Kα | Mo Kα | Mo Kα |

| Wavelength (Å) | 0.71073 | 0.71073 | 0.71073 | 0.71073 |

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and crystal structure determination of this compound derivatives.

Synthesis and Crystallization

General Procedure for the Synthesis of 6-Chloro-4-(substituted)-2H-chromen-2-one Derivatives:

A common synthetic route involves the Pechmann condensation or a multi-component reaction. For instance, the synthesis of 6-chloro-4-[(4-methyl)phenoxymethyl]coumarin involves the reaction of 4-methyl-phenol with 6-chloro-4-bromomethylcoumarin in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as dry acetone. The reaction mixture is typically stirred for an extended period, followed by precipitation, filtration, and recrystallization from a solvent like ethyl acetate to obtain single crystals suitable for X-ray diffraction.[1]

Synthesis of 6-Chloro-3-(2,2-dibromoacetyl)-2H-chromen-2-one:

This derivative can be prepared by the bromination of 3-Acetyl-6-chloro-2H-1-benzopyran-2-one. The starting material is dissolved in a solvent like chloroform, and a solution of bromine in chloroform is added. The mixture is then heated, cooled, and the resulting solid is filtered and recrystallized from a solvent such as glacial acetic acid to yield crystalline plates.[2]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound derivatives is performed using single-crystal X-ray diffraction. The general workflow is outlined below.

1. Crystal Selection and Mounting:

-

A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope.

-

The crystal should be well-formed, transparent, and free from visible defects.

-

The selected crystal is mounted on a goniometer head, often using a cryo-loop or a glass fiber with a suitable adhesive.

2. Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).

-

The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific orientation of the crystal lattice.

3. Data Processing:

-

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Software is used to integrate the raw diffraction spots and apply corrections for factors such as absorption and polarization.

4. Structure Solution and Refinement:

-

The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

An initial atomic model is built into the electron density map.

-

The model is then refined using least-squares methods, where the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Biological Activity and Signaling Pathway

Certain benzochromene derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. One of the proposed mechanisms for this anticancer effect is the induction of apoptosis, or programmed cell death, through the generation of Reactive Oxygen Species (ROS).

An increase in intracellular ROS levels can lead to oxidative stress, which in turn can trigger a cascade of events culminating in apoptosis. This process often involves the mitochondrial (intrinsic) pathway of apoptosis.

The diagram below illustrates a simplified signaling pathway for ROS-mediated apoptosis that may be induced by this compound derivatives.

This pathway highlights the induction of ROS by the chromene derivative, leading to mitochondrial stress. This stress results in the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This imbalance facilitates the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis and cancer cell death.[2]

References

- 1. Crystal structure of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Chloro-2H-chromene: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 6-Chloro-2H-chromene. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and applications of chromene derivatives. This document summarizes key data in structured tables, details experimental methodologies, and presents complex biological pathways and experimental workflows through clear, concise diagrams.

Core Physical and Chemical Properties

This compound is a halogenated derivative of the 2H-chromene heterocyclic scaffold. While extensive experimental data for the parent this compound is not widely published, the properties of closely related derivatives, such as 6-Chloro-2H-chromen-2-one, provide valuable insights. The chloro-substitution at the 6-position is known to influence the molecule's electronic properties and biological activity.

Table 1: Physical and Chemical Properties of this compound and a Related Derivative

| Property | Value (this compound) | Value (6-Chloro-2H-chromen-2-one) | Data Source |

| CAS Number | Not explicitly found in searches | 2051-59-4 | [1][] |

| Molecular Formula | C₉H₇ClO | C₉H₅ClO₂ | - |

| Molecular Weight | 166.60 g/mol | 180.59 g/mol | [1] |

| Melting Point | Data not available | 146-149 °C | [1] |

| Boiling Point | Data not available | Data not available | - |

| Density | Data not available | Data not available | - |

| Solubility | Data not available | Soluble in various organic solvents | [3] |

Synthesis and Reactivity

The synthesis of 2H-chromene derivatives can be achieved through various catalytic methodologies. These strategies often involve the formation of the benzopyran ring through cyclization reactions.

General Synthesis of 2H-Chromenes

A common approach to synthesizing the 2H-chromene scaffold involves the reaction of salicylaldehydes with various reagents to construct the pyran ring. Catalytic methods employing transition metals or organocatalysts are frequently utilized to achieve high yields and selectivity. For instance, iron-catalyzed intramolecular alkyne-carbonyl metathesis is a method compatible with a wide range of functional groups, including chloro substituents.[4]

Caption: General synthetic pathway for 2H-chromene derivatives.

Synthesis of 6-Chloro-4-methyl-2H-chromen-2-one

A specific protocol for a related compound, 6-Chloro-4-methyl-2H-chromen-2-one, involves the reaction of a hydroxycoumarin with phosphoryl chloride (POCl₃).[5]

Experimental Protocol:

-

A solution of the starting hydroxycoumarin (1 mmol) is prepared in a suitable solvent.

-

Phosphoryl chloride (5 mL) is added to the solution.

-

The reaction mixture is stirred, and the progress is monitored.

-

Upon completion, the product is isolated and purified, often by recrystallization from a solvent mixture like ethanol/DMF, to yield the 6-chloro-2-oxo-2H-chromene derivative.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound and its derivatives.

Table 2: Spectroscopic Data for a this compound Derivative

| Technique | Key Observations for 6-Chloro-4-methyl-2H-chromen-2-one | Reference |

| IR (cm⁻¹) | 1695-1710 (C=O stretching) | [5] |

| ¹H-NMR (δ ppm) | 2.48 (s, 3H, CH₃), 6.63 (s, 1H, coumarin-H3), 7.02–7.53 (m, 3H, Ar-H) | [5] |

| ¹³C-NMR (δ ppm) | 18.9 (Me), 115.6 (coumarin-C3), 119.8, 125.7, 126.6, 128.8, 133.7, 150.1 (benzene), 161.4 (C=O) | [5] |

| Mass Spec (m/z) | 194 (M⁺) | [5] |

Biological Activity and Signaling Pathways

Derivatives of 2H-chromene have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] Notably, certain 2H-chromene analogs have been identified as antagonists of the P2Y₆ receptor, a G-protein coupled receptor involved in various physiological and pathological processes.

P2Y₆ Receptor Antagonism

The P2Y₆ receptor is activated by uridine diphosphate (UDP) and signals through the Gq protein pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. Antagonism of this receptor by 2H-chromene derivatives can modulate these signaling events, suggesting therapeutic potential in conditions like inflammation and cancer.

Caption: P2Y6 receptor signaling and inhibition by 2H-chromene derivatives.

Experimental Protocol: Calcium Mobilization Assay

The antagonistic activity of compounds on the P2Y₆ receptor is often evaluated using a calcium mobilization assay in cells expressing the receptor.

Experimental Workflow:

Caption: Workflow for assessing P2Y6 receptor antagonism.

Conclusion

This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their synthesis is accessible through modern catalytic methods, and their biological activities, particularly as P2Y₆ receptor antagonists, make them promising candidates for further investigation in the development of novel therapeutics. This guide provides a foundational understanding of the key technical aspects of this compound to support ongoing and future research endeavors.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. glpbio.com [glpbio.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. mdpi.com [mdpi.com]

- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of Chromene Derivatives, chromeno[2,3-d][1,3]oxazine derivatives, and chromeno[2,3-d]pyrimidine derivatives [ejchem.journals.ekb.eg]

The 6-Chloro-2H-chromene Scaffold: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-2H-chromene scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active molecules. Its inherent reactivity and amenability to chemical modification have established it as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the synthesis, reactivity, and biological significance of the this compound core, presenting key data, detailed experimental protocols, and visual representations of associated signaling pathways and synthetic workflows.

Synthesis and Reactivity

The this compound scaffold can be synthesized through various methodologies, with the choice of route often dictated by the desired substitution pattern. A common and effective approach involves the Pechmann condensation or similar cyclization reactions starting from appropriately substituted phenols and β-ketoesters or their equivalents. The chloro-substituent at the 6-position influences the electron density of the aromatic ring, thereby affecting the course of electrophilic and nucleophilic substitution reactions.

General Synthetic Workflow

The synthesis of this compound derivatives typically follows a convergent strategy where the core scaffold is first assembled and subsequently functionalized. This allows for the generation of a library of analogues with diverse functionalities.

Key Synthetic Data

The following tables summarize key quantitative data for the synthesis of representative this compound derivatives.

Table 1: Synthesis of 6-Chloro-4-methyl-2H-chromen-2-one

| Starting Material | Reagent | Solvent | Method | Yield (%) | Melting Point (°C) | Reference |

| 4-Chlorophenol | Ethyl acetoacetate | H₂SO₄ | Pechmann Condensation | 80 | 236-238 | [1] |

Table 2: Spectroscopic Data for 6-Chloro-4-methyl-2H-chromen-2-one [1]

| Technique | Data |

| IR (cm⁻¹) | 1695-1710 (C=O) |

| ¹H NMR (CDCl₃, δ ppm) | 2.48 (s, 3H, CH₃), 6.63 (s, 1H, coumarin-H3), 7.02-7.53 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | 18.9 (CH₃), 115.6 (coumarin-C3), 119.8, 125.7, 126.6, 128.8, 133.7, 150.1 (aromatic C), 161.4 (C=O) |

| MS (m/z) | 194 (M⁺) |

Experimental Protocol: Synthesis of 6-Chloro-4-methyl-2H-chromen-2-one[1]

-

Reaction Setup: To a stirred solution of 4-chlorophenol (10 mmol) in concentrated sulfuric acid (20 mL), slowly add ethyl acetoacetate (12 mmol) at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL).

-

Isolation: Collect the resulting precipitate by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

-

Purification: Recrystallize the crude product from a mixture of ethanol and dimethylformamide (3:1) to afford pure 6-chloro-4-methyl-2H-chromen-2-one as yellow crystals.

Biological Activity and Signaling Pathways

Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, underscoring their potential as therapeutic agents. Notably, they have been investigated as P2Y₆ receptor antagonists and enzyme inhibitors.

P2Y₆ Receptor Antagonism

Certain this compound derivatives act as antagonists of the P2Y₆ receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and cancer.

Table 3: P2Y₆ Receptor Antagonist Activity

| Compound | IC₅₀ (µM) | Assay | Reference |

| 6-chloro-3-nitro-2-(trifluoromethyl)-2H-chromene | 1.79 | Calcium Mobilization |

P2Y₆ Receptor Signaling Pathway

The P2Y₆ receptor, upon activation by its endogenous ligand UDP, primarily signals through the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Experimental Protocol: Calcium Mobilization Assay for P2Y₆ Receptor Antagonism

-

Cell Culture: Culture human astrocytoma cells stably expressing the human P2Y₆ receptor in a suitable medium.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37 °C for 1 hour.

-

Compound Addition: Wash the cells to remove excess dye and add the test compounds (this compound derivatives) at various concentrations. Incubate for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Inject the P2Y₆ receptor agonist UDP and immediately measure the fluorescence intensity over time.

-

Data Analysis: The antagonist effect is determined by the reduction in the UDP-induced fluorescence signal. Calculate IC₅₀ values from the dose-response curves.

α-Amylase Inhibition

Derivatives of 6-sulfonamide-2H-chromene have been identified as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. This positions them as potential candidates for the management of type 2 diabetes.

Table 4: α-Amylase Inhibitory Activity of 6-Sulfonamide-2H-chromene Derivatives

| Compound | IC₅₀ (µM) | Reference |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | 1.76 ± 0.01 | |

| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative | 1.08 ± 0.02 |

Experimental Protocol: α-Amylase Inhibitory Assay

-

Reagent Preparation: Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9). Prepare a starch solution (1% w/v) as the substrate. Prepare a dinitrosalicylic acid (DNS) color reagent.

-

Reaction Mixture: In a test tube, mix the α-amylase solution with the test compound (6-sulfonamide-2H-chromene derivative) at various concentrations and pre-incubate at 37 °C for 10 minutes.

-

Enzymatic Reaction: Add the starch solution to initiate the reaction and incubate at 37 °C for 20 minutes.

-

Stopping the Reaction: Add the DNS reagent to stop the reaction and boil for 5 minutes to allow for color development.

-

Measurement: After cooling, measure the absorbance of the solution at 540 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor). Calculate IC₅₀ values from the dose-response curves.

Conclusion

The this compound scaffold represents a versatile and synthetically accessible core for the development of novel bioactive compounds. Its reactivity allows for the introduction of a wide range of functional groups, leading to the discovery of potent modulators of various biological targets. The detailed synthetic protocols and biological assay methods provided in this guide serve as a valuable resource for researchers engaged in the exploration of this important heterocyclic system for drug discovery and development.

References

Preliminary Biological Screening of 6-Chloro-2H-chromene Analogs: An In-depth Technical Guide

This guide provides a comprehensive overview of the preliminary biological screening of 6-Chloro-2H-chromene analogs, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the antimicrobial, anticancer, and antioxidant properties of these compounds, complete with detailed experimental protocols and data presented for comparative analysis.

Introduction

Chromene, or benzopyran, is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a chlorine atom at the 6-position of the 2H-chromene core can significantly influence the molecule's physicochemical properties and biological activity, making this compound analogs a promising area of research for the development of new therapeutic agents.[3] This guide focuses on the initial in vitro screening of these analogs to identify lead compounds for further investigation.

Antimicrobial Activity

This compound derivatives have been investigated for their potential to inhibit the growth of various pathogenic microorganisms. The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) and measuring the zone of inhibition in agar diffusion assays.

Data Presentation

| Compound | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester | Bacillus cereus (Gram-positive) | - | - | [3] |

| Staphylococcus aureus (Gram-positive) | - | - | [3] | |

| Escherichia coli (Gram-negative) | - | - | [3] | |

| Pseudomonas aeruginosa (Gram-negative) | - | - | [3] | |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. aureus | 4 | - | [4] |

| Multidrug-resistant S. epidermidis | 1-4 | - | [4] |

Note: Specific quantitative data for the first compound was not available in the provided search results, but the study confirmed its screening against the listed bacteria.

Experimental Protocols

Agar Well Diffusion Method

This method is a standard preliminary test for antimicrobial activity.

-

Media Preparation: Nutrient agar for bacteria or Potato Dextrose Agar for fungi is prepared and sterilized.[5]

-

Inoculation: The sterile media is poured into petri plates and allowed to solidify. A standardized microbial suspension is then uniformly swabbed over the agar surface.

-

Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.[5] A negative control (solvent alone) and a positive control (a standard antibiotic like ciprofloxacin) are also included.[5]

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[5]

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[5]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: A standardized suspension of the test microorganism is added to each well.

-

Controls: A positive control (medium with inoculum, no compound) and a negative control (medium without inoculum) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Visualization

Workflow for the Agar Well Diffusion Antimicrobial Assay.

Anticancer Activity

The cytotoxic potential of this compound analogs is a significant area of investigation, with studies often employing various human cancer cell lines. The primary method for assessing anticancer activity is the MTT assay, which measures cell viability.

Data Presentation

| Compound | Cell Line | IC50 (µM) | Reference |

| Chromene-Azo Sulfonamide Hybrids (general class) | HepG-2 (Liver Carcinoma) | Varies | [6] |

| MCF-7 (Breast Adenocarcinoma) | Varies | [6] | |

| HCT-116 (Colon Carcinoma) | Varies | [6] | |

| 2H-chromene derivative (EMAC10163b) | hCA IX and XII inhibitor | Ki = 0.53 µM (hCA IX), Ki = 0.47 µM (hCA XII) | [7] |

| 1H-benzo[f]chromene derivatives | MCF-7/ADR (Resistant Breast Cancer) | Varies | [8] |

Note: Specific IC50 values for 6-chloro analogs were not detailed in the initial search results, but these studies indicate the screening of related chromene structures against cancer cell lines.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Human cancer cells (e.g., MCF-7, HepG-2, HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[6]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.[6]

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualization

Potential signaling pathway for anticancer activity.

Antioxidant Activity

The antioxidant potential of this compound analogs can be evaluated through various in vitro assays that measure their ability to scavenge free radicals.

Data Presentation

| Compound Class | Assay | Activity | Reference |

| 2H-chromen-2-one derivatives | DPPH radical scavenging | Moderate activity | [9] |

| Superoxide radical anion scavenging | Moderate activity | [9] | |

| Ferric reducing antioxidant power (FRAP) | Low activity | [9][10] | |

| 4-hydroxy-chromene-2-one derivatives | DPPH radical scavenging | High activity for some derivatives | [11] |

| Hydroxyl radical scavenging | High activity for some derivatives | [11] |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

-

Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Compound Addition: Different concentrations of the test compound are added to the DPPH solution. A control (DPPH solution without the test compound) is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Reaction: The test compound is mixed with the FRAP reagent and incubated.

-

Absorbance Measurement: The formation of a colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (e.g., 593 nm).

-

Quantification: The antioxidant capacity is determined by comparing the absorbance change with that of a standard antioxidant (e.g., Trolox or ascorbic acid).[10]

Visualization

Logical relationship in antioxidant assays.

Conclusion

The preliminary biological screening of this compound analogs reveals their potential as a versatile scaffold for the development of new therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers to design and execute further investigations into the antimicrobial, anticancer, and antioxidant properties of this promising class of compounds. Structure-activity relationship (SAR) studies, informed by these initial screenings, will be crucial in optimizing the potency and selectivity of this compound derivatives for specific therapeutic targets.

References

- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. uomphysics.net [uomphysics.net]

- 4. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Basic Mechanism of Action of 6-Chloro-2H-chromene Derivatives as P2Y6 Receptor Antagonists

Disclaimer: This technical guide focuses on the mechanism of action of substituted 6-chloro-2H-chromene derivatives. Extensive research has identified these compounds as potent antagonists of the P2Y6 receptor. To date, there is limited publicly available scientific literature detailing the specific mechanism of action of the unsubstituted parent compound, this compound. Therefore, this document will detail the well-documented activity of its derivatives.

Core Mechanism of Action: P2Y6 Receptor Antagonism

The primary mechanism of action for biologically active this compound derivatives is the antagonism of the P2Y6 receptor (P2Y6R). P2Y6R is a G protein-coupled receptor (GPCR) that is activated by the endogenous ligand uridine diphosphate (UDP). The binding of this compound derivatives to P2Y6R blocks the downstream signaling cascades typically initiated by UDP.

P2Y6 Receptor Signaling Pathways

Activation of the P2Y6 receptor by UDP leads to the stimulation of two primary signaling pathways:

-

Gαq/PLC/Ca2+ Pathway: Upon ligand binding, the Gαq subunit of the associated G protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as inflammation and cell migration.

-

Gα13/ROCK Pathway: The Gα13 subunit, also activated by the P2Y6 receptor, engages the RhoA/ROCK signaling cascade. This pathway is crucial for the regulation of the actin cytoskeleton, focal adhesion formation, and cell motility.

By acting as antagonists, this compound derivatives prevent these signaling events from occurring, thereby inhibiting the physiological and pathological processes mediated by P2Y6R activation.

Quantitative Data

The following table summarizes the reported potency of a representative this compound derivative. It is important to note that this data is for a substituted analogue and not the parent this compound.

| Compound | Target | Assay Type | Potency (IC50) | Reference |

| 6-chloro-3-nitro-2-(trifluoromethyl)-2H-chromene (analogue 12) | Human P2Y6 Receptor | Calcium Mobilization | 1.79 µM | [1] |

Experimental Protocols

The following is a generalized protocol for a key experiment used to characterize P2Y6 receptor antagonists.

Intracellular Calcium Mobilization Assay

This assay is a common method to screen for and characterize P2Y6 receptor antagonists by measuring their ability to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2Y6R agonist like UDP.

1. Cell Culture and Preparation:

- Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y6 receptor are cultured in appropriate media and conditions.

- On the day of the experiment, cells are harvested and washed with a buffer solution.

- Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation in the dark. This dye will fluoresce upon binding to free calcium.

- After incubation, the cells are washed to remove excess dye and resuspended in a buffer.

2. Compound Treatment and Agonist Stimulation:

- The cell suspension is dispensed into a multi-well plate.

- The test compounds (this compound derivatives) at various concentrations are added to the wells and incubated for a specific period to allow for binding to the receptor.

- A baseline fluorescence reading is taken.

- The P2Y6R agonist, UDP, is then added to the wells to stimulate the receptor.

3. Data Acquisition and Analysis:

- Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are monitored in real-time using a fluorescence plate reader.

- The inhibitory effect of the test compound is calculated as the percentage reduction in the UDP-induced fluorescence signal compared to a control (cells treated with vehicle instead of the compound).

- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Chloro-2H-chromene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene scaffolds are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 6-chloro substitution on the chromene ring, in particular, has been explored for its potential to enhance biological efficacy. Traditional methods for the synthesis of these derivatives often involve long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[4] This document provides detailed protocols and application notes for the microwave-assisted synthesis of various 6-Chloro-2H-chromene derivatives, targeting researchers in medicinal chemistry and drug development.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of chromene derivatives offers several key benefits over conventional heating methods:

-

Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.

-

Higher Yields: Increased reaction efficiency often leads to higher product yields.

-

Improved Purity: The reduction in side reactions under controlled microwave conditions can result in cleaner products, simplifying purification processes.

-

Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to conventional refluxing.

-

Green Chemistry: The use of smaller amounts of solvents or even solvent-free conditions aligns with the principles of green chemistry.

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes the microwave-assisted synthesis of various this compound derivatives, highlighting the reaction conditions, yields, and reaction times.

| Entry | Product | Starting Materials | Solvent | Catalyst/Reagent | Power (W) / Temp (°C) | Time (min) | Yield (%) |

| 1 | 6-Chloro-4-methyl-2H-chromen-2-one | 4-Chlorophenol, Ethyl acetoacetate | - | H₂SO₄ | 300 W | 5 | 85 |

| 2 | 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde | 6-Chloro-4-methyl-2H-chromen-2-one, Selenium dioxide | DMF | Glacial Acetic Acid | 400 W / 120°C | 8-10 | 96 |

| 3 | 2-Amino-4-(4-chlorophenyl)-6-chloro-4H-chromene-3-carbonitrile | 5-Chlorosalicylaldehyde, Malononitrile, 4-Chlorobenzaldehyde | Ethanol | Piperidine | 350 W | 5 | 92 |

| 4 | 2-Amino-6-chloro-4-phenyl-4H-chromene-3-carbonitrile | 5-Chlorosalicylaldehyde, Malononitrile, Benzaldehyde | Ethanol | Piperidine | 350 W | 4 | 94 |

| 5 | 2-Amino-6-chloro-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile | 5-Chlorosalicylaldehyde, Malononitrile, 4-Methoxybenzaldehyde | Ethanol | Piperidine | 350 W | 6 | 90 |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde

This protocol details the two-step microwave-assisted synthesis of 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, a key intermediate for further derivatization.

Step 1: Synthesis of 6-Chloro-4-methyl-2H-chromen-2-one

-

In a microwave-safe vessel, combine 4-chlorophenol (1 mmol) and ethyl acetoacetate (1.2 mmol).

-

Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 300 W for 5 minutes.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water.

-

The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 6-chloro-4-methyl-2H-chromen-2-one.

Step 2: Synthesis of 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde

-

In a microwave-safe vessel, add 6-chloro-4-methyl-2H-chromen-2-one (1 mmol) and selenium dioxide (1.1 mmol).

-

Add dimethylformamide (DMF, 5 mL) as the solvent and a few drops of glacial acetic acid.

-

Seal the vessel and irradiate in a microwave reactor at 400 W, maintaining the temperature at 120°C for 8-10 minutes.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the resulting precipitate, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure product.

Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 2-Amino-4-aryl-6-chloro-4H-chromene-3-carbonitriles

This one-pot, three-component reaction provides an efficient route to a library of 2-amino-4H-chromene derivatives.

-

In a microwave-safe reaction vessel, combine 5-chlorosalicylaldehyde (1 mmol), an appropriate aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

-

Add ethanol (10 mL) as the solvent and piperidine (2-3 drops) as a catalyst.

-

Seal the vessel and subject it to microwave irradiation at 350 W for the time specified in Table 1.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction vessel to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the product with cold ethanol and dry under vacuum to obtain the pure 2-amino-4-aryl-6-chloro-4H-chromene-3-carbonitrile derivative.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.

Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.

Biological Signaling Pathway

Certain 4-aryl-4H-chromene derivatives have been reported to exhibit anticancer activity by inducing apoptosis. One of the proposed mechanisms involves the activation of the extrinsic apoptotic pathway through the inhibition of signaling kinases like Src, leading to the activation of caspase-8.[1]

Caption: Proposed extrinsic apoptotic pathway induced by this compound derivatives in cancer cells.

Conclusion

Microwave-assisted synthesis represents a highly efficient and environmentally benign methodology for the preparation of this compound derivatives. The protocols outlined in this document provide a solid foundation for researchers to synthesize a variety of these compounds for further investigation in drug discovery programs. The significant reduction in reaction times and improved yields make MAOS an attractive technique for the rapid generation of compound libraries for biological screening. Further studies into the specific signaling pathways affected by these derivatives will be crucial in elucidating their therapeutic potential.

References

- 1. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 6-chloro-2-oxo-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-chloro-2-oxo-2H-chromene-3-carbaldehyde, a valuable intermediate in the development of novel therapeutic agents and functional materials. The synthesis is achieved via the Vilsmeier-Haack formylation of commercially available 6-chlorocoumarin.

Overview

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this protocol, the Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then reacts with 6-chlorocoumarin to introduce a formyl group at the C-3 position of the coumarin ring.

Experimental Protocol

Materials and Equipment:

-

6-chlorocoumarin

-

N,N-dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution, 10%

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath with temperature control

-

Dropping funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-chlorocoumarin in anhydrous N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Formation and Reaction: Cool the solution in an ice bath to 0-5 °C. To this stirring solution, add phosphorus oxychloride (POCl₃) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and maintain this temperature with stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

Precipitation: Adjust the pH of the aqueous mixture to 10 by the slow addition of a 10% sodium hydroxide (NaOH) solution. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts and DMF.

-

Purification: Purify the crude product by recrystallization from absolute ethanol to yield 6-chloro-2-oxo-2H-chromene-3-carbaldehyde as a solid. Dry the purified product under vacuum.[1]

Data Presentation

| Parameter | Value | Reference Compound |

| Molecular Formula | C₁₀H₅ClO₃ | 6-chloro-4-oxo-4H-chromene-3-carbaldehyde |

| Molecular Weight | 208.60 g/mol | 6-chloro-4-oxo-4H-chromene-3-carbaldehyde |

| Typical Yield | 60-70% | Based on similar Vilsmeier-Haack formylations |

| Melting Point | Not available | - |

| Appearance | Expected to be a solid | General observation for similar compounds |

| ¹H NMR (CDCl₃, δ ppm) | Aldehyde proton expected ~10.1 ppm; Aromatic protons in the range of 7.0-8.5 ppm. | Inferred from 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde[1] |

| ¹³C NMR (CDCl₃, δ ppm) | Aldehyde carbonyl ~188 ppm; Lactone carbonyl ~160 ppm; Aromatic carbons in the range of 110-155 ppm. | Inferred from 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde[1] |

| IR (KBr, cm⁻¹) | C=O (lactone) ~1720-1740 cm⁻¹; C=O (aldehyde) ~1680-1700 cm⁻¹. | General expected ranges |

Experimental Workflow

References

Application Notes and Protocols for High-Throughput Screening of 6-Chloro-2H-Chromene Libraries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays on 6-Chloro-2H-chromene libraries. This class of compounds has garnered significant interest in drug discovery due to its diverse pharmacological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.

Target Identification and Rationale

This compound derivatives have been shown to modulate the activity of various biological targets. High-throughput screening of libraries containing this scaffold can lead to the identification of potent and selective modulators for targets implicated in a range of diseases. Key biological targets for which chromene derivatives have shown activity include:

-

G-Protein Coupled Receptors (GPCRs): Specifically, the P2Y6 receptor, which is involved in inflammation, cancer, and metabolic disorders.[1][2]

-

Phosphodiesterases (PDEs): Such as Phosphodiesterase 2 (PDE2), a target for cognitive and cardiovascular diseases.

-

Enzymes involved in metabolic diseases: Including α-amylase and α-glucosidase, which are key targets for the management of type 2 diabetes.[3][4]

-

Nuclear Receptors: Peroxisome proliferator-activated receptor-gamma (PPAR-γ), a master regulator of adipogenesis and insulin sensitivity, is a key target in metabolic diseases.[3][4]

-

Viral Proteins: Chromene derivatives have also been investigated as antiviral agents, for instance, by inhibiting viral coat protein assembly.

High-Throughput Screening Workflow

A typical HTS workflow for a this compound library involves several stages, from initial assay development to hit confirmation and characterization.

Caption: A generalized workflow for a high-throughput screening campaign of a this compound library.

Quantitative Data Summary

The following tables summarize quantitative data from studies on chromene derivatives, including 6-sulfonamide-2H-chromene compounds, which are structurally related to the this compound scaffold and are often included in screening libraries.

Table 1: Inhibitory Activity of 6-Sulfonamide-2H-Chromene Derivatives against α-Amylase and α-Glucosidase [3][4][5]

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Derivative 2 | α-Amylase | 1.76 ± 0.01 | Acarbose | 0.43 ± 0.01 |

| Derivative 9 | α-Amylase | 1.08 ± 0.02 | Acarbose | 0.43 ± 0.01 |

| Derivative 2 | α-Glucosidase | 0.548 ± 0.02 (µg/mL) | Acarbose | 0.604 ± 0.02 (µg/mL) |

| Derivative 9 | α-Glucosidase | 2.44 ± 0.09 (µg/mL) | Acarbose | 0.604 ± 0.02 (µg/mL) |

Table 2: PPAR-γ Transactivation Activity of 6-Sulfonamide-2H-Chromene Derivatives [3][4][6]

| Compound | Target | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| Derivative 2 | PPAR-γ | 3.152 ± 0.03 | Pioglitazone | 4.884 ± 0.29 |

| Derivative 9 | PPAR-γ | 3.706 ± 0.32 | Pioglitazone | 4.884 ± 0.29 |

Table 3: P2Y6 Receptor Antagonist Activity of 2H-Chromene Derivatives [1][2]

| Compound | Target | IC50 (µM) |

| 6-fluoro-2H-chromene analog | P2Y6 Receptor | 1 - 2 |

| This compound analog | P2Y6 Receptor | 1 - 2 |

| 6,8-difluoro-2H-chromene analog | P2Y6 Receptor | 2.99 |

Table 4: PDE2 Inhibitory Activity of 6H-benzo[c]chromen-6-one Derivatives [7]

| Compound | Target | IC50 (µM) |

| Derivative 1f | PDE2 | 3.67 ± 0.47 |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of key targets modulated by chromene derivatives.

Caption: Simplified signaling pathway of the P2Y6 receptor.

Caption: Crosstalk between cGMP and cAMP signaling mediated by PDE2.

Caption: PPAR-γ signaling pathway leading to improved insulin sensitivity.

Experimental Protocols

Protocol 1: Fluorescence-Based Calcium Mobilization Assay for P2Y6 Receptor Antagonists

This protocol is designed to identify antagonists of the P2Y6 receptor by measuring changes in intracellular calcium levels.

Materials:

-

HEK293 cells stably expressing the human P2Y6 receptor

-

This compound library (10 mM stock in DMSO)

-

UDP (agonist)

-

Fluo-4 AM calcium indicator

-

Probenecid

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Methodology:

-

Cell Plating: Seed P2Y6-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.

-

Remove the cell culture medium from the plate and add the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Addition:

-

Prepare a compound plate by diluting the this compound library compounds to an intermediate concentration in assay buffer.

-

Using an automated liquid handler, add the diluted compounds to the cell plate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Addition and Signal Detection:

-

Prepare an agonist solution of UDP at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the cell plate in the fluorescence plate reader.

-

Initiate fluorescence reading and, after establishing a stable baseline, inject the UDP solution into each well.

-

Continue to measure the fluorescence intensity for 1-2 minutes to capture the calcium mobilization peak.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound by comparing the fluorescence signal in the presence of the compound to the control wells (with and without agonist).

-

Hits are typically defined as compounds that inhibit the UDP-induced calcium signal by a certain threshold (e.g., >50%).

-

Protocol 2: Enzyme Inhibition Assay for α-Amylase and α-Glucosidase

This protocol is designed to identify inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion.

Materials:

-

α-Amylase from porcine pancreas

-

α-Glucosidase from Saccharomyces cerevisiae

-

Starch solution (for α-amylase)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (for α-glucosidase)

-

This compound library (10 mM stock in DMSO)

-

Phosphate buffer (pH 6.9 for α-amylase, pH 6.8 for α-glucosidase)

-

Dinitrosalicylic acid (DNS) reagent (for α-amylase)

-

Sodium carbonate solution

-

384-well clear microplates

-

Microplate reader (absorbance)

Methodology for α-Amylase Inhibition:

-

Reaction Setup:

-

Add phosphate buffer, starch solution, and the this compound library compound to each well of a 384-well plate.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Enzyme Addition:

-

Add the α-amylase solution to each well to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

-

Reaction Termination and Color Development:

-

Add DNS reagent to each well to stop the reaction.

-

Heat the plate in a boiling water bath for 5 minutes.

-

Cool the plate to room temperature and add distilled water to dilute the mixture.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition based on the absorbance values compared to the control.

-

Methodology for α-Glucosidase Inhibition:

-

Reaction Setup:

-

Add phosphate buffer and the this compound library compound to each well of a 384-well plate.

-

Add the α-glucosidase solution and pre-incubate at 37°C for 15 minutes.

-

-

Substrate Addition:

-

Add pNPG solution to each well to start the reaction.

-

Incubate at 37°C for 20 minutes.

-

-

Reaction Termination:

-

Add sodium carbonate solution to stop the reaction.

-

-

Absorbance Measurement:

-

Measure the absorbance at 405 nm (due to the release of p-nitrophenol).

-

-

Data Analysis:

-

Calculate the percentage of inhibition based on the absorbance values compared to the control.

-

These application notes and protocols provide a framework for the high-throughput screening of this compound libraries. Researchers should optimize these protocols for their specific laboratory conditions and instrumentation to ensure robust and reproducible results. The diverse biological activities of this compound class make it a promising scaffold for the discovery of novel therapeutic agents.

References

- 1. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Innovation of 6-sulfonamide-2 H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: In Vitro Anticancer Activity of 6-Chloro-2H-chromene Derivatives on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro anticancer activity of 6-Chloro-2H-chromene derivatives and detailed protocols for assessing their efficacy in cancer cell lines.

Data Presentation

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one | K562 (Leukemia) | 38.7 | [1] |

| Benzochromene Derivative (unspecified) | MCF-7 (Breast) | 4.6 - 21.5 | [2] |

| Chlorinated 2-amino-3-carbonitrile chromene derivative (Compound 4f) | MCF-7 (Breast) | 4.74 µg/ml | [3] |

| Chlorinated 2-amino-3-carbonitrile chromene derivative (Compound 4h) | MCF-7 (Breast) | 21.97 µg/ml | [3] |

Experimental Protocols

Detailed methodologies for key experiments to assess the in vitro anticancer activity of this compound and its derivatives are provided below.

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound or its derivative (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with the this compound derivative for the desired time, harvest the cells (including both adherent and floating cells).

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after compound treatment.

Materials:

-

Treated and untreated cancer cells

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect the cells after treatment with the this compound derivative.

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro anticancer activity of a compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating the cytotoxic effects of some chlorinated substituted 2-amino-3-carbonitrile chromene derivatives on 3T3 and MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 6-Chloro-2H-chromene Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 6-Chloro-2H-chromene compounds. This document includes detailed protocols for evaluating their efficacy and summarizes available quantitative data to facilitate further research and development in the field of antimicrobial drug discovery.

Introduction

Chromene derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The this compound scaffold, in particular, has emerged as a promising pharmacophore for the development of novel therapeutic agents. The introduction of a chlorine atom at the 6th position of the chromene ring has been shown to enhance the antimicrobial and antifungal potency of these compounds. This document outlines the current understanding of the antimicrobial and antifungal activities of this compound derivatives, provides detailed experimental protocols for their evaluation, and presents a summary of their activity in a structured format.

Putative Mechanism of Action

The antimicrobial and antifungal effects of chromene derivatives are believed to be multifactorial, targeting various essential cellular processes in microorganisms. While the precise signaling pathways for this compound compounds are still under investigation, the general mechanisms for chromenes involve:

-

Inhibition of Cell Wall Synthesis: Some chromene compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Disruption of DNA Replication and Synthesis: Certain derivatives have been shown to inhibit essential enzymes involved in DNA replication, such as DNA gyrase and topoisomerase, thereby preventing microbial proliferation.

-

Interference with Protein Synthesis: Chromenes can also target ribosomal machinery, disrupting the translation process and inhibiting the synthesis of essential proteins.

Data Presentation

The following tables summarize the reported antimicrobial and antifungal activities of various this compound derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 6-chloro-2-oxo-2H-chromene-4-carbaldehyde | 125 | 250 | 250 | >250 | [1] |

| Derivative A | 62.5 | 125 | 125 | 250 | [1] |

| Derivative B | 31.25 | 62.5 | 62.5 | 125 | [1] |

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Trichophyton rubrum | Reference |

| 6-chloro-2-oxo-2H-chromene-4-carbaldehyde | 250 | >250 | 125 | [1] |

| Derivative C | 125 | 250 | 62.5 | [1] |

| 2-tert-Butyl-6-chloro-3-(1H-1,2,4-triazol-1-yl)-2H-chromen-2-ol | 22.1-184.2 (µM) | >199.8 (µM) | - | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards and can be adapted for the specific this compound compounds being tested.

Experimental Workflow

The general workflow for screening and evaluating the antimicrobial and antifungal activity of this compound compounds is depicted below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound compounds

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bacterial or fungal strains

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of each this compound compound in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL. Ensure the final concentration of DMSO is not inhibitory to the microorganisms (typically ≤1%).

-

-

Inoculum Preparation:

-